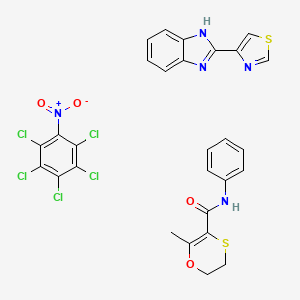
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is a complex organic compound that combines multiple functional groups, including benzimidazole, thiazole, oxathiine, and nitrobenzene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves multiple steps, starting with the preparation of benzimidazole derivatives. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the desired benzimidazole-thiazole compound .
For the synthesis of 6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide, a common approach involves the reaction of 2-aminothiophenol with methyl chloroformate to form the oxathiine ring . The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product .
The synthesis of 1,2,3,4,5-pentachloro-6-nitrobenzene typically involves the nitration of pentachlorobenzene using concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-benzimidazol-2-yl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Zinc dust, hydrazinium monoformate, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxidized benzimidazole and thiazole derivatives.
Reduction: Formation of amino derivatives from nitro compounds.
Substitution: Formation of substituted benzimidazole and thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for their potential as anticancer, anti-inflammatory, and enzyme inhibition agents.
Industry: Used in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1,3-thiazole involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-(4-aminophenyl)benzimidazole and 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Thiazole Derivatives: Compounds such as 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine.
Nitrobenzene Derivatives: Compounds such as 1,2,3,4,5-pentachloro-6-aminobenzene and 1,2,3,4,5-pentachloro-6-hydroxybenzene.
Uniqueness
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene is unique due to its combination of multiple functional groups, which confer diverse chemical properties and potential applications. The presence of benzimidazole, thiazole, oxathiine, and nitrobenzene moieties in a single molecule makes it a versatile compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
80123-68-8 |
|---|---|
Formule moléculaire |
C28H20Cl5N5O4S2 |
Poids moléculaire |
731.9 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-yl)-1,3-thiazole;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C12H13NO2S.C10H7N3S.C6Cl5NO2/c1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h2-6H,7-8H2,1H3,(H,13,14);1-6H,(H,12,13); |
Clé InChI |
MVTUKTRSVKPLEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


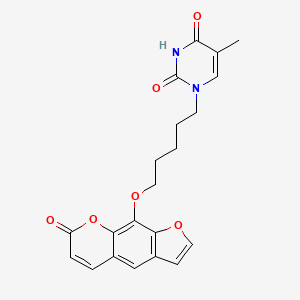
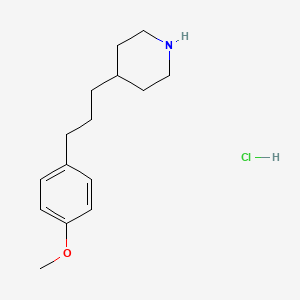
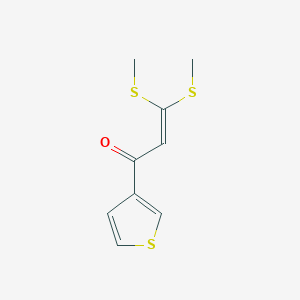
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

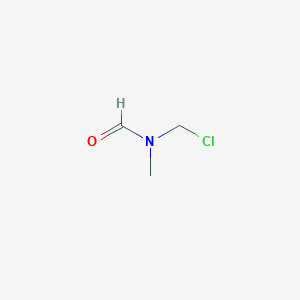
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)

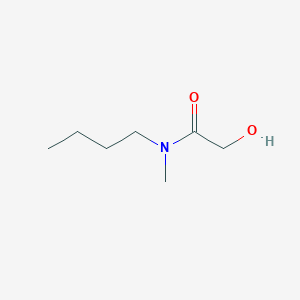
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)
